3-(6-Fluoropyridin-2-yl)-1,2,4-thiadiazol-5-amine
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Overview
Description
3-(6-Fluoropyridin-2-yl)-1,2,4-thiadiazol-5-amine is a heterocyclic compound that features a fluoropyridine moiety attached to a thiadiazole ring. This compound is of interest due to its unique chemical properties and potential applications in various fields, including medicinal chemistry and materials science. The presence of fluorine in the pyridine ring imparts distinct electronic characteristics, making it a valuable building block for the synthesis of biologically active molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(6-Fluoropyridin-2-yl)-1,2,4-thiadiazol-5-amine typically involves the formation of the thiadiazole ring followed by the introduction of the fluoropyridine moiety. One common method is the cyclization of appropriate precursors under controlled conditions. For example, the reaction of 2-amino-6-fluoropyridine with thiosemicarbazide in the presence of a dehydrating agent can yield the desired thiadiazole compound .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalysts can enhance the efficiency of the process. Additionally, industrial methods may incorporate purification steps like recrystallization and chromatography to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
3-(6-Fluoropyridin-2-yl)-1,2,4-thiadiazol-5-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce functional groups or modify existing ones.
Reduction: Reduction reactions can be employed to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: The fluorine atom in the pyridine ring can be substituted with other groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions, typically under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups into the pyridine ring.
Scientific Research Applications
3-(6-Fluoropyridin-2-yl)-1,2,4-thiadiazol-5-amine has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of complex organic molecules and can be used in the development of new materials with unique properties.
Biology: The compound’s biological activity makes it a candidate for drug discovery and development, particularly in targeting specific enzymes or receptors.
Industry: The compound can be used in the production of agrochemicals and other industrial chemicals due to its stability and reactivity.
Mechanism of Action
The mechanism of action of 3-(6-Fluoropyridin-2-yl)-1,2,4-thiadiazol-5-amine involves its interaction with specific molecular targets. The fluoropyridine moiety can engage in hydrogen bonding and π-π interactions with biological macromolecules, while the thiadiazole ring can participate in coordination with metal ions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to the compound’s observed biological effects.
Comparison with Similar Compounds
Similar Compounds
2-Fluoropyridine: A simpler fluorinated pyridine derivative with similar electronic properties.
1,2,4-Thiadiazole: The parent thiadiazole compound without the fluoropyridine moiety.
3-(4-Fluorophenyl)-1,2,4-thiadiazole: A related compound with a fluorophenyl group instead of a fluoropyridine.
Uniqueness
3-(6-Fluoropyridin-2-yl)-1,2,4-thiadiazol-5-amine is unique due to the combination of the fluoropyridine and thiadiazole rings, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable compound for the development of new materials and biologically active molecules.
Properties
Molecular Formula |
C7H5FN4S |
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Molecular Weight |
196.21 g/mol |
IUPAC Name |
3-(6-fluoropyridin-2-yl)-1,2,4-thiadiazol-5-amine |
InChI |
InChI=1S/C7H5FN4S/c8-5-3-1-2-4(10-5)6-11-7(9)13-12-6/h1-3H,(H2,9,11,12) |
InChI Key |
DYJOZGVRRKVCJI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=NC(=C1)F)C2=NSC(=N2)N |
Origin of Product |
United States |
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